UM171

UM171

Cat. No.

B611560

CAS RN

1448724-09-1

M. F:

C25H27N9

M. Wt:

453.55

InChI Key:

AZXXGVPWWKWGAE-IYARVYRRSA-N

IUPAC Name:

4-N-[2-benzyl-7-(2-methyltetrazol-5-yl)-9H-pyrimido[4,5-b]indol-4-yl]cyclohexane-1,4-diamine

* For research use only. Not for human or veterinary use.
Description

What exactly is the UM171?

UM171 is a highly potent agonist for human hematopoietic stem cell renewal independent of AhR suppression. UM171 behaves differently from other small-molecule stimulators of hemopoiesis, for instance, the aryl-hydrocarbon receptor (AhR) antagonist StemRegenin 1 (SR1). The addition of UM171 to cells with cytokines and SR1 boosts the normal ex-vivo expansion of HSCs, including CD34+ cells.UM171 employs a new molecular mechanism to control the epigenome. UM171 is also a molecule that fights cancer.

The history of UM171

UM171 was discovered at IRIC that the UM171 project was created as a result of a collaboration between an interdisciplinary team of chemists headed by UdeM associate professor of Chemistry Anne Marinier and a group of biologists under the direction of Guy Sauvageau. UM171 was given in 2014 to honour Universite de Montreal.

Uses of UM171

UM171 is a critical factor in the proteasomal degrading of the LSD1-CoREST repressor. It is implicated in degrading RCOR1 and LSD1, both limiting HSC expansion.

The biological effects of UM171

UM171 has been shown to increase its expression of EPCR in human HSCs with robust and multilineage in vivo function limited to EPCR positive. Utilizing UM171 as a tool compound, it is possible to demonstrate that long-term human cord blood (LT) HSCs also express ITGA3 and EPCR, while those who are more short-term (ST) could exhibit EPCR but do not have ITGA3. Recent research suggests that UM171 is downstream of LSD1/RCOR1 and indicates the possibility that UM171 is involved in a poly-ubiquitination system which targets the proteins to degradation of the proteasome. Furthermore, UM171 regulates H3K4me2 and H3K27ac markers in hematopoietic stem cells ex in vivo. UM171-mediated CoREST complex destruction requires CUL3KBTBD4 activation of the ligase. UM171 expansion permits the use of small CB units, which increases the number of donors and facilitates accessibility to HSCT for patients from ethnic or racial minorities.

CAS RN 1448724-09-1
Product Name UM171
Molecular Formula C25H27N9
Molecular Weight 453.55
IUPAC Name 4-N-[2-benzyl-7-(2-methyltetrazol-5-yl)-9H-pyrimido[4,5-b]indol-4-yl]cyclohexane-1,4-diamine
InChI InChI=1S/C25H27N9/c1-34-32-23(31-33-34)16-7-12-19-20(14-16)28-25-22(19)24(27-18-10-8-17(26)9-11-18)29-21(30-25)13-15-5-3-2-4-6-15/h2-7,12,14,17-18H,8-11,13,26H2,1H3,(H2,27,28,29,30)
InChI Key AZXXGVPWWKWGAE-IYARVYRRSA-N
SMILES CN1N=C(N=N1)C2=CC3=C(C=C2)C4=C(N3)N=C(N=C4NC5CCC(CC5)N)CC6=CC=CC=C6
Appearance Solid powder
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms UM-171;  UM 171;  UM171
Origin of Product United States

1: Charlesworth CT, Camarena J, Cromer MK, Vaidyanathan S, Bak RO, Carte JM, Potter J, Dever DP, Porteus MH. Priming Human Repopulating Hematopoietic Stem and Progenitor Cells for Cas9/sgRNA Gene Targeting. Mol Ther Nucleic Acids. 2018 Sep 7;12:89-104. doi: 10.1016/j.omtn.2018.04.017. Epub 2018 May 3. PubMed PMID: 30195800; PubMed Central PMCID: PMC6023838.

2: Ngom M, Imren S, Maetzig T, Adair JE, Knapp DJHF, Chagraoui J, Fares I, Bordeleau ME, Sauvageau G, Leboulch P, Eaves C, Humphries RK. UM171 Enhances Lentiviral Gene Transfer and Recovery of Primitive Human Hematopoietic Cells. Mol Ther Methods Clin Dev. 2018 Jul 5;10:156-164. doi: 10.1016/j.omtm.2018.06.009. eCollection 2018 Sep 21. PubMed PMID: 30101153; PubMed Central PMCID: PMC6077133.

3: Li X, Xia C, Wang T, Liu L, Zhao Q, Yang D, Hu F, Zhang M, Huang K, Geng Y, Zheng Y, Guan Y, Wu H, Chen X, Pan G, Chen J, Du J, Wang J. Pyrimidoindole derivative UM171 enhances derivation of hematopoietic progenitor cells from human pluripotent stem cells. Stem Cell Res. 2017 May;21:32-39. doi: 10.1016/j.scr.2017.03.014. Epub 2017 Mar 21. PubMed PMID: 28368243.

4: Lahlil R, Scrofani M, Barbet R, Tancredi C, Aries A, Hénon P. VSELs Maintain their Pluripotency and Competence to Differentiate after Enhanced Ex Vivo Expansion. Stem Cell Rev. 2018 May 8. doi: 10.1007/s12015-018-9821-1. [Epub ahead of print] PubMed PMID: 29736843; PubMed Central PMCID: PMC6013546.

5: Psatha N, Georgolopoulos G, Phelps S, Papayannopoulou T. Brief Report: A Differential Transcriptomic Profile of Ex Vivo Expanded Adult Human Hematopoietic Stem Cells Empowers Them for Engraftment Better than Their Surface Phenotype. Stem Cells Transl Med. 2017 Oct;6(10):1852-1858. doi: 10.1002/sctm.17-0048. Epub 2017 Aug 11. PubMed PMID: 28801972.

6: Fares I, Chagraoui J, Lehnertz B, MacRae T, Mayotte N, Tomellini E, Aubert L, Roux PP, Sauvageau G. EPCR expression marks UM171-expanded CD34(+) cord blood stem cells. Blood. 2017 Jun 22;129(25):3344-3351. doi: 10.1182/blood-2016-11-750729. Epub 2017 Apr 13. PubMed PMID: 28408459.